molecular formula C17H22BNO4 B13986890 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13986890
M. Wt: 315.2 g/mol
InChI Key: MXRXMVPRQRPBNX-UHFFFAOYSA-N
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Description

7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a methoxymethoxy group and a dioxaborolan group attached to the quinoline ring.

Preparation Methods

The synthesis of 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of a quinoline derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Mechanism of Action

The mechanism of action of 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its ability to participate in various chemical reactions. The dioxaborolan group facilitates coupling reactions, while the quinoline ring can interact with biological targets, such as enzymes and receptors. The methoxymethoxy group can enhance the compound’s solubility and stability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar compounds to 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .

Properties

Molecular Formula

C17H22BNO4

Molecular Weight

315.2 g/mol

IUPAC Name

7-(methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-12-7-6-8-19-14(12)10-15(13)21-11-20-5/h6-10H,11H2,1-5H3

InChI Key

MXRXMVPRQRPBNX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OCOC)N=CC=C3

Origin of Product

United States

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